molecular formula C14H19N3O3 B2537969 1-Benzoyl-3-[2-(morpholin-4-yl)ethyl]urea CAS No. 534560-28-6

1-Benzoyl-3-[2-(morpholin-4-yl)ethyl]urea

Cat. No.: B2537969
CAS No.: 534560-28-6
M. Wt: 277.324
InChI Key: YVODZABOEBZULO-UHFFFAOYSA-N
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Description

1-Benzoyl-3-[2-(morpholin-4-yl)ethyl]urea is a synthetic organic compound characterized by the presence of a benzoyl group, a morpholine ring, and a urea moiety

Mechanism of Action

Preparation Methods

The synthesis of 1-Benzoyl-3-[2-(morpholin-4-yl)ethyl]urea typically involves the reaction of benzoyl chloride with 3-[2-(morpholin-4-yl)ethyl]urea. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Solvent: Dichloromethane or another suitable organic solvent.

    Temperature: Room temperature to slightly elevated temperatures.

    Reaction Time: Several hours to ensure complete conversion.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to enhance efficiency and yield.

Chemical Reactions Analysis

1-Benzoyl-3-[2-(morpholin-4-yl)ethyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The benzoyl group can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the benzoyl group, forming new derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Benzoyl-3-[2-(morpholin-4-yl)ethyl]urea has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

1-Benzoyl-3-[2-(morpholin-4-yl)ethyl]urea can be compared with other similar compounds, such as:

    1-Benzoyl-3-[2-(piperidin-4-yl)ethyl]urea: Similar structure but with a piperidine ring instead of a morpholine ring.

    1-Benzoyl-3-[2-(pyrrolidin-4-yl)ethyl]urea: Contains a pyrrolidine ring instead of a morpholine ring.

    1-Benzoyl-3-[2-(thiomorpholin-4-yl)ethyl]urea: Features a thiomorpholine ring instead of a morpholine ring.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.

Biological Activity

1-Benzoyl-3-[2-(morpholin-4-yl)ethyl]urea is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to the urea class, which has been extensively studied for their diverse pharmacological properties, including anticancer, antibacterial, and antifungal activities.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C13H16N2O2\text{C}_{13}\text{H}_{16}\text{N}_{2}\text{O}_{2}

This structure includes a benzoyl group and a morpholine moiety, which are crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of benzoyl isocyanate with morpholine derivatives. The reaction conditions often include the use of solvents such as DMF or DMSO under controlled temperatures to yield high purity compounds.

Anticancer Activity

This compound has shown promising anticancer properties in various studies. For instance, it was evaluated against several cancer cell lines, including:

Cell LineIC50 (µM)Remarks
MDA-MB-231 (Breast)15.1Selectively inhibits growth
PC-3 (Prostate)21.5Moderate cytotoxicity observed
A549 (Lung)25.9Significant growth inhibition

In a study, the compound demonstrated an IC50 value of 15.1 µM against MDA-MB-231 cells, indicating strong potential as an anticancer agent .

Antibacterial Activity

The compound also exhibits antibacterial properties. In vitro tests have shown effectiveness against various Gram-positive and Gram-negative bacteria:

Bacterial StrainMIC (µg/mL)Activity Level
Staphylococcus aureus0.06Highly effective
Escherichia coli0.25Moderate effectiveness
Pseudomonas aeruginosa0.12Effective

These results indicate that this compound could serve as a lead compound for developing new antibacterial agents .

Antifungal Activity

In addition to its antibacterial properties, the compound has shown antifungal activity against strains such as Candida albicans and Aspergillus niger:

Fungal StrainMIC (µg/mL)Remarks
Candida albicans16.69Effective at low concentrations
Aspergillus niger22.9Moderate effectiveness

These findings suggest that the compound may be useful in treating fungal infections .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Modifications to the benzoyl and morpholine groups can significantly influence the compound's potency and selectivity against various biological targets. For example, substituents on the benzoyl ring can enhance binding affinity to target enzymes involved in cancer cell proliferation or bacterial cell wall synthesis.

Case Studies

Several case studies have been documented regarding the biological activity of similar urea derivatives:

  • Antitumor Activity : A derivative structurally similar to this compound was tested in vivo and showed significant tumor reduction in mouse models, supporting its potential for further development as an anticancer drug .
  • Antimicrobial Efficacy : Another study highlighted its effectiveness against resistant bacterial strains, showcasing its potential role in combating antibiotic resistance .

Properties

IUPAC Name

N-(2-morpholin-4-ylethylcarbamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O3/c18-13(12-4-2-1-3-5-12)16-14(19)15-6-7-17-8-10-20-11-9-17/h1-5H,6-11H2,(H2,15,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVODZABOEBZULO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC(=O)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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